molecular formula C11H12N4O2S B2483194 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline CAS No. 675819-27-9

2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline

Cat. No.: B2483194
CAS No.: 675819-27-9
M. Wt: 264.3
InChI Key: KSEXGLLXXWGLBX-UHFFFAOYSA-N
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Description

2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline is an organic compound with the molecular formula C11H12N4O2S It features a pyrazole ring substituted with dimethyl and nitro groups, connected to an aniline moiety via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanyl linkage and nitro-pyrazole moiety make it a versatile scaffold for further chemical modifications and applications in various fields.

Properties

IUPAC Name

2-(2,5-dimethyl-4-nitropyrazol-3-yl)sulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-7-10(15(16)17)11(14(2)13-7)18-9-6-4-3-5-8(9)12/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEXGLLXXWGLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])SC2=CC=CC=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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